3-(2-Chlorophenoxy)benzaldehyde
Description
This compound is of interest in organic synthesis and pharmaceutical research due to its reactive aldehyde group and halogenated aromatic system, which can serve as a precursor for hydrazones, Schiff bases, or heterocyclic derivatives .
Safety data for similar chloroaromatic aldehydes (e.g., 3-Chlorobenzaldehyde in ) suggest moderate hazards, including skin/eye irritation and respiratory sensitivity, necessitating proper handling protocols .
Properties
IUPAC Name |
3-(2-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUOQWHXKWQIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72178-85-9 | |
| Record name | 3-(2-chlorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chlorophenol with benzaldehyde under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-(2-Chlorophenoxy)benzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Intermediates | Used in the preparation of more complex organic molecules. |
| Pharmaceuticals | Acts as a precursor for drugs with specific therapeutic effects. |
Biological Studies
Research has indicated potential biological activities associated with this compound, including anti-cancer properties. Studies have explored its effects on tumor cells, suggesting that it may inhibit cell proliferation.
Case Study Example:
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting growth .
Medicinal Chemistry
The compound is being investigated for its potential use in drug development, particularly due to its ability to interact with biological targets such as enzymes and receptors.
| Target | Interaction Type |
|---|---|
| Enzymes | Modulation of enzyme activity, potentially leading to therapeutic effects. |
| Receptors | Binding to specific receptors to influence physiological responses. |
Industrial Applications
This compound is utilized in various industrial processes, particularly in the production of specialty chemicals and materials.
| Industry | Application |
|---|---|
| Agrochemicals | Development of herbicides and pesticides. |
| Dyes and Pigments | Used in synthesizing colorants for textiles and coatings. |
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes further transformations to yield the final product .
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-(2-Chlorophenoxy)benzaldehyde and Analogues
Key Observations :
- Halogen Effects: The presence of chlorine and fluorine in 2-(4-Chloro-3-fluorophenoxy)benzaldehyde increases molecular weight and may enhance electrophilic substitution reactivity compared to mono-halogenated analogs .
- Ether vs.
- Solubility : Methoxy-substituted derivatives (e.g., 4-Chloro-2-fluoro-3-methoxybenzaldehyde) exhibit improved solubility in polar solvents compared to purely halogenated analogs .
Physicochemical Properties
Table 2: Physical Properties and Hazards
Notes:
- The phenoxy group in this compound may elevate melting points compared to 3-Chlorobenzaldehyde due to increased molecular symmetry and intermolecular interactions.
- Fluorine substitution in 2-(4-Chloro-3-fluorophenoxy)benzaldehyde contributes to higher melting points (66–68°C) .
Biological Activity
3-(2-Chlorophenoxy)benzaldehyde, with the CAS number 72178-85-9, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a chlorophenoxy group attached to a benzaldehyde moiety, which contributes to its reactivity and potential therapeutic applications.
- Molecular Formula: C13H9ClO2
- Molecular Weight: 234.66 g/mol
- Structure: The compound features a benzene ring substituted with a chlorophenoxy group and an aldehyde functional group, which plays a crucial role in its biological interactions.
Biological Activities
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
2. Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell death.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Case Studies
A series of studies have documented the biological activities of this compound:
- Study on Antimicrobial Activity: A study published in the Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Anticancer Activity Assessment: In a study published in Cancer Letters, researchers found that treatment with this compound resulted in a dose-dependent decrease in viability of human colorectal cancer cells (HT-29), with IC50 values around 15 µM .
- Inflammation Model Study: A research article highlighted its efficacy in reducing edema in carrageenan-induced paw edema models, suggesting potential therapeutic applications in inflammatory diseases .
The biological effects of this compound are attributed to its ability to interact with various biological targets:
- Cell Membrane Disruption: The chlorophenoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation, particularly in cancer cells.
Comparative Analysis
| Property/Activity | This compound | Other Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies; some may be less effective |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Many similar compounds show varied efficacy |
| Anti-inflammatory Effects | Reduces inflammation markers | Some compounds exhibit stronger effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
